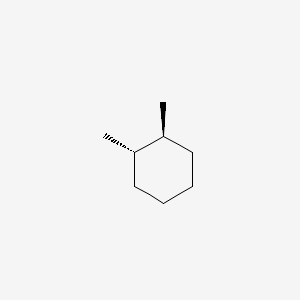
(1s,2s)-1,2-Dimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,2s)-1,2-Dimethylcyclohexane is an organic compound with the molecular formula C8H16 It is a stereoisomer of dimethylcyclohexane, characterized by the specific spatial arrangement of its methyl groups on the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s)-1,2-Dimethylcyclohexane typically involves the hydrogenation of 1,2-dimethylcyclohexene. This process can be carried out using a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the (1s,2s) stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, separation techniques such as distillation and crystallization are employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1s,2s)-1,2-Dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, typically using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of UV light.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1s,2s)-1,2-Dimethylcyclohexane is used as a model compound to study stereochemical effects in various reactions. Its unique stereochemistry makes it valuable for understanding reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
While specific biological applications of this compound are limited, its derivatives may have potential uses in medicinal chemistry. The compound’s structure can serve as a scaffold for designing new drugs with specific stereochemical requirements.
Industry
In the industrial sector, this compound can be used as a solvent or intermediate in the synthesis of other chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (1s,2s)-1,2-Dimethylcyclohexane in chemical reactions involves its interaction with reagents and catalysts. The stereochemistry of the compound plays a crucial role in determining the reaction pathway and the nature of the products formed. For example, in substitution reactions, the spatial arrangement of the methyl groups can influence the regioselectivity and stereoselectivity of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1r,2r)-1,2-Dimethylcyclohexane: Another stereoisomer with different spatial arrangement of methyl groups.
1,3-Dimethylcyclohexane: A positional isomer with methyl groups on different carbon atoms.
1,4-Dimethylcyclohexane: Another positional isomer with methyl groups on opposite carbon atoms.
Uniqueness
The uniqueness of (1s,2s)-1,2-Dimethylcyclohexane lies in its specific stereochemistry, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for studying stereochemical effects and developing new synthetic strategies.
Eigenschaften
CAS-Nummer |
203319-66-8 |
|---|---|
Molekularformel |
C8H16 |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
(1S,2S)-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
KVZJLSYJROEPSQ-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@H]1CCCC[C@@H]1C |
Kanonische SMILES |
CC1CCCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


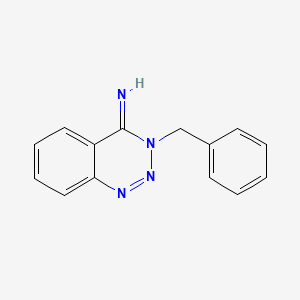



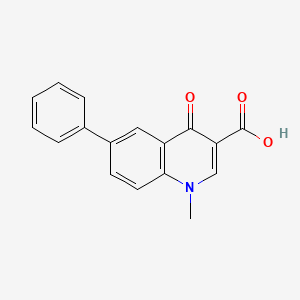

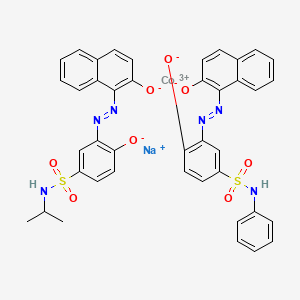
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)
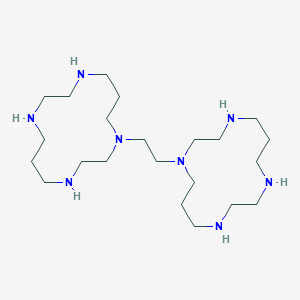
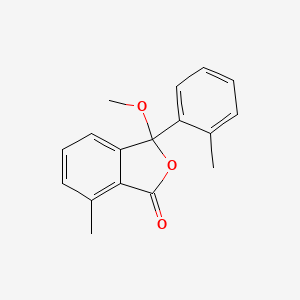
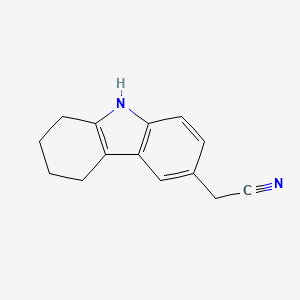
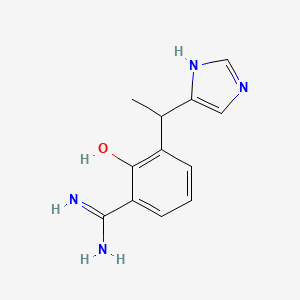
![sodium;cobalt(3+);4-[4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-(4-sulfamoylphenyl)pyrazol-3-olate](/img/structure/B12794779.png)
![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)
